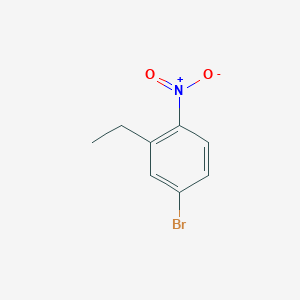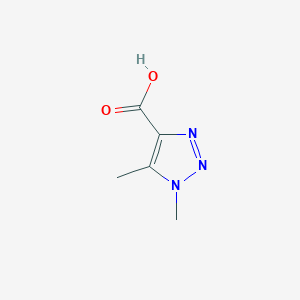
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine, also known as Ro 15-1788, is a potent antagonist of the GABAA receptor. It was first synthesized in 1983 by researchers at F. Hoffmann-La Roche Ltd. Its unique chemical structure and mechanism of action have made it an important tool for scientific research.
Mécanisme D'action
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 acts as a competitive antagonist of the GABAA receptor, binding to the same site as benzodiazepines. It inhibits the effects of GABA, a neurotransmitter that activates the GABAA receptor and produces anxiolytic, sedative, and anticonvulsant effects.
Effets Biochimiques Et Physiologiques
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been shown to produce a variety of biochemical and physiological effects, including the reversal of benzodiazepine-induced sedation, anxiolysis, and anticonvulsant effects. It has also been shown to block the development of alcohol tolerance and dependence, suggesting that the GABAA receptor plays a key role in these processes.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 is its high potency and selectivity for the GABAA receptor. This makes it a valuable tool for studying the receptor and its effects on behavior and physiology. However, its use is limited by its relatively short half-life and the need for careful dosing to avoid toxic effects.
Orientations Futures
There are several areas of future research that could benefit from the use of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788. These include the development of new drugs that target the GABAA receptor, the investigation of the role of the receptor in various neurological and psychiatric disorders, and the exploration of the mechanisms underlying the development of alcohol tolerance and dependence. Additionally, further studies are needed to fully understand the biochemical and physiological effects of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 and its potential therapeutic applications.
Méthodes De Synthèse
The synthesis of 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 involves several steps, starting with the reaction of 2,4-dichlorobenzonitrile with benzylamine to form 2,4-dichloro-N-(benzyl)benzamide. This intermediate is then reacted with 1,2-dibromoethane to form 1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine. The final product is obtained through a series of purification steps.
Applications De Recherche Scientifique
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has been widely used in scientific research to study the GABAA receptor and its role in various physiological processes. It has been used to investigate the effects of alcohol on the brain, as well as the mechanisms underlying the development of alcohol tolerance and dependence. 1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine 15-1788 has also been used to study the effects of other drugs, such as benzodiazepines, on the GABAA receptor.
Propriétés
Numéro CAS |
303098-32-0 |
|---|---|
Nom du produit |
1,3-Dibenzyl-2-(2,4-dichlorophenyl)imidazolidine |
Formule moléculaire |
C23H22Cl2N2 |
Poids moléculaire |
397.3 g/mol |
Nom IUPAC |
1,3-dibenzyl-2-(2,4-dichlorophenyl)imidazolidine |
InChI |
InChI=1S/C23H22Cl2N2/c24-20-11-12-21(22(25)15-20)23-26(16-18-7-3-1-4-8-18)13-14-27(23)17-19-9-5-2-6-10-19/h1-12,15,23H,13-14,16-17H2 |
Clé InChI |
UMSYERURQVWEAN-UHFFFAOYSA-N |
SMILES |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
SMILES canonique |
C1CN(C(N1CC2=CC=CC=C2)C3=C(C=C(C=C3)Cl)Cl)CC4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![[(1S,2R)-2-Acetyloxy-1-[(2R)-6-oxo-2,3-dihydropyran-2-yl]-2-phenylethyl] acetate](/img/structure/B187956.png)
![3-Ethyl-6-methyl-1H-pyrazolo[5,1-c][1,2,4]triazole](/img/structure/B187957.png)

![Benzenamine, N-[(2,4-dichlorophenyl)methylene]-2,4-dimethyl-](/img/structure/B187961.png)








